![molecular formula C15H13BrFNO2 B6383643 3-Bromo-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95% CAS No. 1262003-99-5](/img/structure/B6383643.png)
3-Bromo-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95% (hereafter referred to as 3-Br-5-EtCF-phenol) is a synthetic compound which is used in a variety of scientific research applications. It is a brominated phenol with an ethylcarbamoyl substituent attached to the 3-fluorophenyl ring. This compound has been studied extensively in the laboratory setting and is known to have a wide range of biochemical and physiological effects.
科学的研究の応用
3-Br-5-EtCF-phenol has been studied extensively in the laboratory setting and has a number of scientific research applications. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been used as an inhibitor of the enzyme protein kinase A, which is involved in the regulation of many cellular processes. In addition, 3-Br-5-EtCF-phenol has been used to study the effects of oxidative stress on cells and to investigate the role of reactive oxygen species in cell death.
作用機序
The mechanism of action of 3-Br-5-EtCF-phenol is not fully understood. However, it is believed that this compound acts by inhibiting the activity of enzymes involved in the breakdown of neurotransmitters, such as acetylcholinesterase and protein kinase A. In addition, this compound is thought to act as an antioxidant, scavenging reactive oxygen species which can cause oxidative stress in cells.
Biochemical and Physiological Effects
3-Br-5-EtCF-phenol has been shown to have a number of biochemical and physiological effects. At the cellular level, this compound has been shown to inhibit the activity of acetylcholinesterase and protein kinase A, which can lead to an increase in the levels of acetylcholine and other neurotransmitters. In addition, this compound has been shown to act as an antioxidant, scavenging reactive oxygen species which can cause oxidative stress in cells. At the organismal level, this compound has been shown to have anti-inflammatory and anti-cancer effects.
実験室実験の利点と制限
The use of 3-Br-5-EtCF-phenol in the laboratory setting has a number of advantages. This compound is relatively easy to synthesize and is readily available in the laboratory. In addition, this compound has a wide range of biochemical and physiological effects, making it useful for investigating a variety of biological processes. However, there are some limitations to the use of this compound in the laboratory setting. This compound is relatively expensive and can be difficult to obtain in large quantities. In addition, this compound has a relatively short half-life, making it difficult to use in long-term experiments.
将来の方向性
There are a number of potential future directions for the use of 3-Br-5-EtCF-phenol in scientific research. This compound could be used to investigate the effects of oxidative stress on cells and to explore the role of reactive oxygen species in cell death. In addition, this compound could be used to study the effects of acetylcholinesterase and protein kinase A inhibitors on the nervous system. Finally, this compound could be used to investigate the potential therapeutic effects of this compound in the treatment of a variety of diseases, including cancer and inflammation.
合成法
The synthesis of 3-Br-5-EtCF-phenol is a multi-step process which begins with the reaction of 4-fluorophenol and ethyl bromoacetate in the presence of a base such as sodium hydroxide. This reaction gives the desired 3-bromo-5-ethylcarbamoyl-4-fluorophenol, which is then treated with a reducing agent such as sodium borohydride to yield the desired 3-Br-5-EtCF-phenol. This method has been widely used in the laboratory setting and is well-documented in the literature.
特性
IUPAC Name |
4-(3-bromo-5-hydroxyphenyl)-N-ethyl-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrFNO2/c1-2-18-15(20)13-4-3-9(7-14(13)17)10-5-11(16)8-12(19)6-10/h3-8,19H,2H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEAFALOHNGDKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)Br)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686474 |
Source


|
| Record name | 3'-Bromo-N-ethyl-3-fluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262003-99-5 |
Source


|
| Record name | 3'-Bromo-N-ethyl-3-fluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

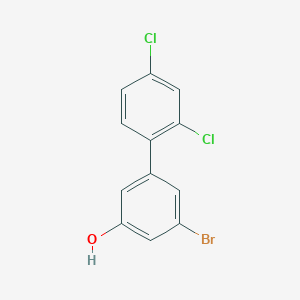
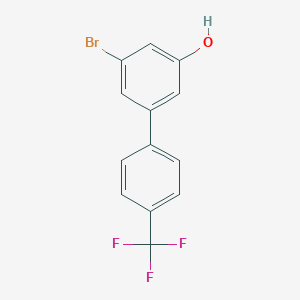
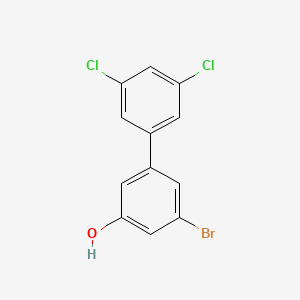
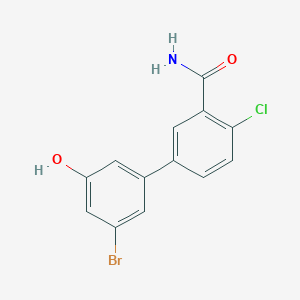
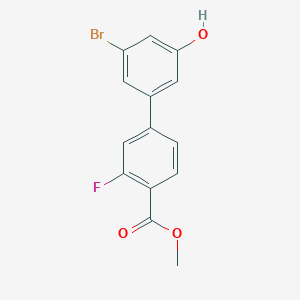

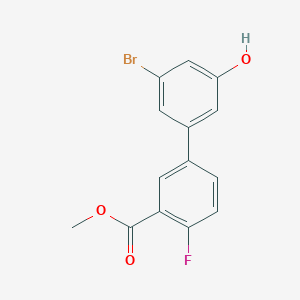


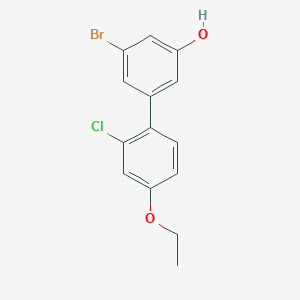
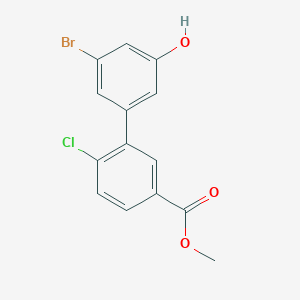
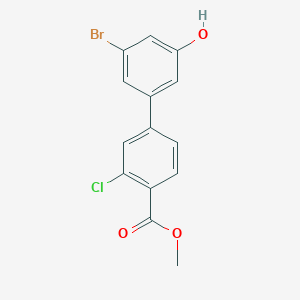
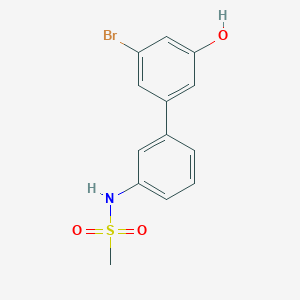
![3-Bromo-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383669.png)